molecular formula C9H7FN2O3 B2690133 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid CAS No. 1083245-77-5

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2690133
CAS No.: 1083245-77-5
M. Wt: 210.164
InChI Key: JNNDPCUHYCZTCB-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound features a benzimidazole ring substituted with a fluoro group and an acetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory, antiviral, and anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
  • 2-(5-Bromo-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid
  • 2-(5-Methyl-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid

Uniqueness

The presence of the fluoro group in 2-(5-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its stability and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying biological processes.

Properties

IUPAC Name

2-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNDPCUHYCZTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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